1-{[Dibutyl(methyl)silyl]methyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Dibutyl(methyl)silyl]methyl}piperidine is an organic compound with the molecular formula C15H33NSi. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a silyl group, which is a silicon-containing functional group, attached to the piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-{[Dibutyl(methyl)silyl]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and a silylating agent such as dibutyl(methyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Piperidine is reacted with dibutyl(methyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by distillation or chromatography to obtain pure this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-{[Dibutyl(methyl)silyl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction yields.
Scientific Research Applications
1-{[Dibutyl(methyl)silyl]methyl}piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to piperidine-based drugs.
Mechanism of Action
The mechanism of action of 1-{[Dibutyl(methyl)silyl]methyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-{[Dibutyl(methyl)silyl]methyl}piperidine can be compared with other silyl-substituted piperidines and piperidine derivatives:
Properties
CAS No. |
37907-62-3 |
---|---|
Molecular Formula |
C15H33NSi |
Molecular Weight |
255.51 g/mol |
IUPAC Name |
dibutyl-methyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H33NSi/c1-4-6-13-17(3,14-7-5-2)15-16-11-9-8-10-12-16/h4-15H2,1-3H3 |
InChI Key |
ZXIXBBVTROTCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)CN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.